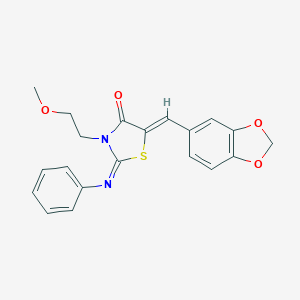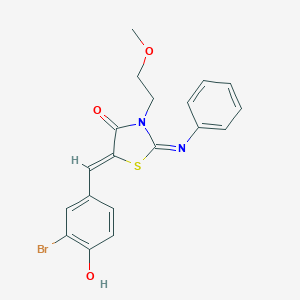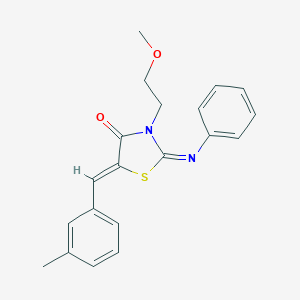![molecular formula C20H24BrNO2 B306688 N-[4-bromo-2-(1-methylethyl)phenyl]-4-[4-(methyloxy)phenyl]butanamide](/img/structure/B306688.png)
N-[4-bromo-2-(1-methylethyl)phenyl]-4-[4-(methyloxy)phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-bromo-2-(1-methylethyl)phenyl]-4-[4-(methyloxy)phenyl]butanamide, commonly known as BAM-15, is a small molecule that has recently gained attention in the scientific community due to its potential applications in mitochondrial research. BAM-15 has been found to modulate mitochondrial function, leading to increased energy production and improved cellular health. In
Mechanism of Action
The exact mechanism of action of BAM-15 is not yet fully understood. However, it is believed to work by modulating the activity of the electron transport chain (ETC) in mitochondria. The ETC is responsible for producing the majority of the energy that cells need to function. BAM-15 appears to increase the activity of the ETC, leading to increased energy production and improved cellular health.
Biochemical and Physiological Effects:
BAM-15 has been found to have several biochemical and physiological effects. In addition to its effects on mitochondrial function, BAM-15 has been found to increase the production of reactive oxygen species (ROS) in cells. While high levels of ROS can be damaging to cells, low levels are believed to have beneficial effects, including increased cellular signaling and improved immune function.
Advantages and Limitations for Lab Experiments
One of the main advantages of BAM-15 for lab experiments is its ability to modulate mitochondrial function. This makes it a valuable tool for studying mitochondrial-related diseases and developing new treatments. However, there are also some limitations to its use. BAM-15 is a relatively new compound, and its long-term effects on cells and organisms are not yet fully understood. Additionally, the precise mechanism of action is not yet fully understood, which could limit its usefulness in some experiments.
Future Directions
There are several potential future directions for research on BAM-15. One area of interest is in the development of new treatments for mitochondrial-related diseases. BAM-15 has shown promise in improving mitochondrial function, and further research could lead to the development of new drugs that target mitochondrial dysfunction.
Another potential area of research is in the study of aging. Mitochondrial dysfunction has been implicated in the aging process, and BAM-15 could be a valuable tool for studying the role of mitochondria in aging and developing new treatments for age-related diseases.
Conclusion:
In conclusion, BAM-15 is a promising compound with potential applications in scientific research. Its ability to modulate mitochondrial function makes it a valuable tool for studying mitochondrial-related diseases and developing new treatments. While there are still some limitations to its use, further research could lead to the development of new drugs that target mitochondrial dysfunction and improve cellular health.
Synthesis Methods
BAM-15 was first synthesized by researchers at the University of California, San Diego in 2014. The synthesis method involves a series of chemical reactions that convert commercially available starting materials into the final product. The process involves the use of several reagents, including bromine, sodium hydride, and butyl lithium. The final product is a white crystalline powder with a molecular weight of 424.3 g/mol.
Scientific Research Applications
BAM-15 has been found to have several potential applications in scientific research. One of the most promising areas of research is in the field of mitochondrial dysfunction. Mitochondria are the powerhouse of the cell, responsible for producing the energy that cells need to function properly. When mitochondria are damaged or dysfunctional, it can lead to a range of diseases and conditions, including neurodegenerative diseases, metabolic disorders, and aging.
BAM-15 has been found to modulate mitochondrial function, leading to increased energy production and improved cellular health. This makes it a potentially valuable tool for studying mitochondrial dysfunction and developing new treatments for mitochondrial-related diseases.
properties
Molecular Formula |
C20H24BrNO2 |
|---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
N-(4-bromo-2-propan-2-ylphenyl)-4-(4-methoxyphenyl)butanamide |
InChI |
InChI=1S/C20H24BrNO2/c1-14(2)18-13-16(21)9-12-19(18)22-20(23)6-4-5-15-7-10-17(24-3)11-8-15/h7-14H,4-6H2,1-3H3,(H,22,23) |
InChI Key |
VQCZWXRQSZKSMM-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=CC(=C1)Br)NC(=O)CCCC2=CC=C(C=C2)OC |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)NC(=O)CCCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{2-ethoxy-4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}propanoic acid](/img/structure/B306607.png)
![(2Z,5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306608.png)
![(2Z,5E)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306611.png)
![2-{(5Z)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306612.png)


![5-[3-Bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306617.png)
![(2Z,5Z)-5-[(5-bromothiophen-2-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306618.png)
![2-{5-[(2,7-dimethoxy-1-naphthyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306619.png)
![Ethyl [2-chloro-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-6-ethoxyphenoxy]acetate](/img/structure/B306620.png)
![2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306622.png)
![2-(5-{[1-(2-cyanobenzyl)-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306623.png)
![methyl 4-[4-(allyloxy)benzylidene]-1-(3-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B306625.png)